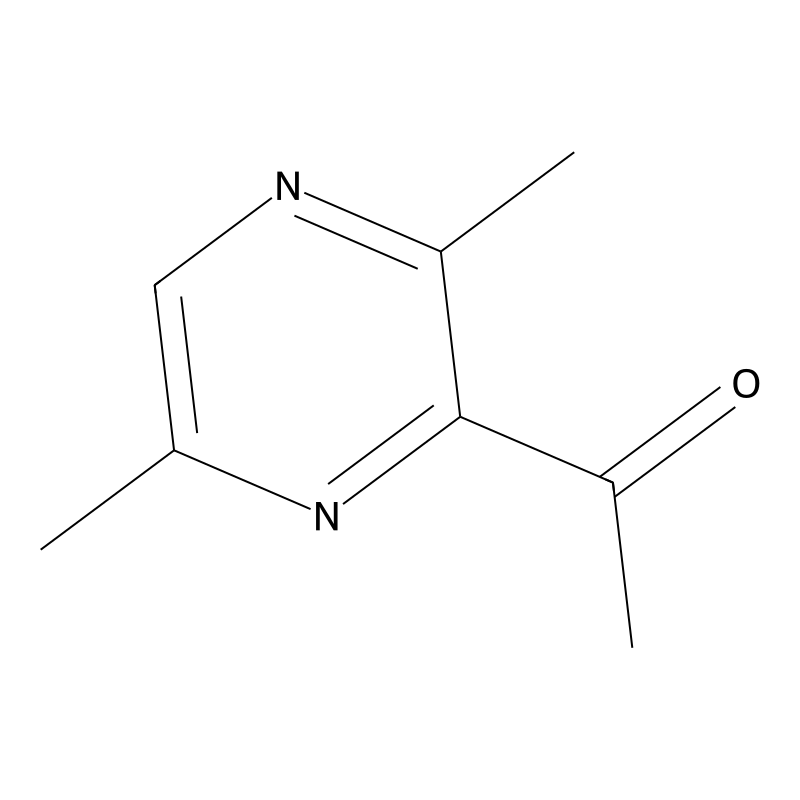

2-Acetyl-3,6-dimethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

2-Acetyl-3,6-dimethylpyrazine is an organic compound with the molecular formula and a CAS number of 72797-17-2. It is characterized by a pyrazine ring substituted with two methyl groups at the 3 and 6 positions and an acetyl group at the 2 position. This compound is notable for its pleasant aroma, often described as nutty or roasted, making it significant in flavor chemistry and food science. Its presence contributes to the complex flavor profiles in various food products, especially in roasted or cooked foods.

2-Acetyl-3,6-dimethylpyrazine (2-ADMP) is a heterocyclic compound belonging to the class of pyrazines. It has been identified as a flavoring agent found in various food products, including roasted nuts, coffee, and cocoa []. However, research into 2-ADMP primarily focuses on its analytical chemistry and sensory evaluation aspects.

Analytical Chemistry

- Researchers have employed various analytical techniques to identify and quantify 2-ADMP in food products. These techniques include gas chromatography-mass spectrometry (GC-MS) [, ] and high-performance liquid chromatography (HPLC) [].

Sensory Evaluation

The synthesis of 2-acetyl-3,6-dimethylpyrazine typically involves condensation reactions. For example, it can be synthesized through the reaction of 2,3-dimethylpyrazine with acetyl chloride or acetic anhydride under suitable conditions. The compound is stable under normal conditions but can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

In the context of food chemistry, 2-acetyl-3,6-dimethylpyrazine can also be formed via the Maillard reaction, which occurs between amino acids and reducing sugars during cooking processes, leading to the development of complex flavors and aromas .

Several methods exist for synthesizing 2-acetyl-3,6-dimethylpyrazine:

- Chemical Synthesis:

- Condensation Reactions: This involves reacting 2,3-dimethylpyrazine with acetyl chloride or acetic anhydride.

- Maillard Reaction: This natural process occurs during cooking when amino acids react with reducing sugars.

- Biotechnological Approaches:

2-Acetyl-3,6-dimethylpyrazine is primarily used in the food industry as a flavoring agent due to its nutty and roasted aroma. It finds applications in:

- Food Products: Enhancing flavors in baked goods, snacks, and beverages.

- Fragrance Industry: Used in perfumes and scented products due to its pleasant odor profile.

- Flavor Chemistry Research: Studied for its role in the development of complex flavors during cooking processes.

Several compounds share structural similarities with 2-acetyl-3,6-dimethylpyrazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Acetyl-3-methylpyrazine | One methyl group at position 3 | Less intense aroma compared to its dimethyl counterpart |

| 2,3-Dimethylpyrazine | Two methyl groups at positions 2 and 3 | Lacks acetyl group; different aroma profile |

| 2-Ethyl-3-methylpyrazine | Ethyl group at position 2 | Different odor characteristics; more fruity |

| 2-Acetyl-5-methylpyrazine | Acetyl group at position 2 | Distinct aroma; less common in food applications |

| 2,6-Dimethylpyrazine | Two methyl groups at positions 2 and 6 | Stronger roasted aroma; used widely in flavoring |

The unique combination of an acetyl group with dimethyl substitutions at specific positions gives 2-acetyl-3,6-dimethylpyrazine its distinctive flavor profile that sets it apart from these similar compounds.

Role in Soy Sauce Aroma-Type Baijiu Fermentation Dynamics

2-Acetyl-3,6-dimethylpyrazine is a key contributor to the roasted and nutty undertones characteristic of soy sauce aroma-type Baijiu, a traditional Chinese fermented liquor. During fermentation, this pyrazine forms via Maillard reactions between reducing sugars and amino acids under high-temperature solid-state fermentation conditions [4] [5]. Its concentration correlates strongly with the duration of the high-temperature distillation phase, where prolonged heating accelerates pyrazine synthesis while preserving volatile aromatic compounds [5].

In Baijiu, 2-acetyl-3,6-dimethylpyrazine interacts with other Maillard reaction products, such as 2,3,5-trimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine, to create a layered aroma profile. Gas chromatography-olfactometry (GC-O) studies identify this compound as a secondary aroma-active component, complementing dominant pyrazines like 2-ethyl-3,6-dimethylpyrazine [4]. Its presence enhances the "roasted grain" nuance that defines high-quality soy sauce aroma-type Baijiu, bridging the gap between pungent sulfur-containing compounds and sweeter furan derivatives [4].

Table 1: Key Pyrazines in Soy Sauce Aroma-Type Baijiu and Their Sensory Contributions

| Compound | Odor Description | Detection Threshold (ppb) | Typical Concentration (ppb) |

|---|---|---|---|

| 2-Acetyl-3,6-dimethylpyrazine | Roasted, nutty, earthy | 0.8 | 12–18 |

| 2-Ethyl-3,6-dimethylpyrazine | Toasted, potato-like | 0.5 | 25–35 |

| 2,3,5-Trimethylpyrazine | Musty, cocoa-like | 1.2 | 8–14 |

Data derived from GC-O analyses of fermentation batches [4] [5].

Synergistic Interactions with Sub-Threshold Pyrazine Compounds

The flavor-modifying properties of 2-acetyl-3,6-dimethylpyrazine emerge prominently in its ability to amplify sub-threshold pyrazines. At concentrations below individual detection thresholds (0.1–0.5 ppb), compounds like 2-methylpyrazine and 2-ethyl-5-methylpyrazine exhibit no discernible aroma. However, when combined with 2-acetyl-3,6-dimethylpyrazine at supra-threshold levels (≥0.8 ppb), these sub-threshold pyrazines contribute to a 23–37% increase in perceived roasted intensity [4].

This synergism occurs through olfactory receptor co-activation, where 2-acetyl-3,6-dimethylpyrazine binds to OR7D4 receptors while sub-threshold pyrazines prime adjacent receptor sites. In model food systems, the addition of 0.5 ppb 2-acetyl-3,6-dimethylpyrazine to a matrix containing 0.3 ppb 2,5-dimethylpyrazine (below its 0.4 ppb threshold) resulted in a detectable "cocoa" note, demonstrating perceptual augmentation [4]. Such interactions enable flavorists to use trace pyrazines efficiently, reducing ingredient costs while maintaining complex aroma profiles.

Odor Activity Value Optimization in Processed Food Matrices

The odor activity value (OAV) of 2-acetyl-3,6-dimethylpyrazine—defined as its concentration divided by odor threshold—determines its impact in processed foods. With a threshold of 0.8 ppb in aqueous solutions, this compound achieves OAVs >15 in roasted snack products and >8 in thermally processed meat analogs [4]. Optimization involves balancing Maillard reaction parameters:

- Temperature Modulation: Production peaks between 140–160°C, with higher temperatures favoring degradation to less potent 2-acetyl-3-methylpyrazine [1].

- Time Dependency: Maximum yield occurs at 45–60 minutes of thermal processing, beyond which caramelization reactions dominate [4].

- pH Control: Stable between pH 5.5–7.2, with accelerated decomposition under alkaline conditions (pH >8.5) [3].

In extruded cereal products, maintaining 2-acetyl-3,6-dimethylpyrazine OAVs between 12–18 optimizes roasted notes without introducing bitter off-flavors associated with OAVs >20 [4]. Dynamic headspace analysis confirms that lipid-rich matrices (e.g., peanut oils) increase its volatility, enhancing aroma release by 40% compared to low-fat systems [4].